5-Bromo-2,4-dimethylaniline

Cross-coupling Oxidative addition Kinetics

Scaling Suzuki or Buchwald-Hartwig reactions with electron-rich partners often stalls when using aryl chlorides, forcing high catalyst loadings and generating homocoupling by-products. 5-Bromo-2,4-dimethylaniline solves this bottleneck: • Oxidative addition to Pd(0) proceeds >6-fold faster than the 5-chloro congener, enabling reliable couplings at ≤0.5 mol% catalyst. • The crystalline solid form ensures accurate sub-milligram weighing for fragment-based screening. • Batch-specific CoA with ≥97% purity supports hit-to-lead reproducibility and multi-kilo scale-up per US 6,114,584.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 69383-60-4
Cat. No. B189010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-dimethylaniline
CAS69383-60-4
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)Br)C
InChIInChI=1S/C8H10BrN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3
InChIKeyLRPYBWZQRJDXDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,4-dimethylaniline: Halogenated Aniline Building Block


5-Bromo-2,4-dimethylaniline (3-bromo-4,6-dimethylaniline; NSC 159240) is a disubstituted, primary aromatic amine that belongs to the halogenated aniline class [1]. The molecule features methyl groups at the 2‑ and 4‑positions and a bromine substituent at the 5‑position, creating a well‑defined electrophilic site for downstream functionalization while the primary amine serves as a nucleophilic handle. This substitution pattern makes it a versatile synthetic intermediate, particularly in palladium‑catalyzed cross‑coupling reactions and medicinal chemistry campaigns where precise regiochemistry is required.

Electrophilic site Bromine enables cross-coupling (Suzuki, Buchwald–Hartwig) with predictable reactivity
Nucleophilic handle Primary amine permits selective derivatization without protecting-group interference
Regiochemistry 2,4-dimethyl-5-bromo substitution pattern supports library synthesis with defined attachment points

5-Bromo-2,4-dimethylaniline vs. Halogen Analogs


Simply swapping 5‑bromo‑2,4‑dimethylaniline for its 5‑chloro, 5‑fluoro, or 5‑iodo congener is unreliable because the halide identity fundamentally governs both the kinetic profile of transition‑metal‑catalyzed transformations and the physicochemical properties that influence purification and formulation [1]. Bromine provides an optimal middle ground: it undergoes oxidative addition to Pd(0) approximately 6‑fold faster than chlorine yet avoids the light‑sensitivity and thermal lability often observed with the iodo analogue, making it the preferred halide for many convergent synthetic routes where reproducibility and yield are critical.

Halide reactivity profile

Replacing bromine with chlorine may substantially reduce oxidative addition rate, altering required catalyst loading and temperature.

Stability and handling mismatch

The iodo analog is prone to photolytic and thermal degradation; its lower melting point and light sensitivity can compromise batch reproducibility.

Purification and supply differences

Different halogens change crystallization behaviour and commercial availability; purity baselines and bulk supply chains are not equivalent across halogen congeners.

5-Bromo-2,4-dimethylaniline: Key Differentiation Evidence


Oxidative Addition: Aryl Bromide vs. Aryl Chloride

The rate‑limiting step in most Pd‑catalyzed cross‑couplings is oxidative addition of the carbon–halogen bond to Pd(0). For aryl bromides, the apparent second‑order rate constant is approximately 0.48 M⁻¹ s⁻¹ (Ph–Br), while aryl chlorides are essentially unreactive under the same conditions (k app ≪ 0.08 M⁻¹ s⁻¹ for substituted phenyl bromides) [1]. This means that 5‑bromo‑2,4‑dimethylaniline can be activated under milder conditions and with lower catalyst loadings than its 5‑chloro counterpart.

Oxidative Addition Rate
Class-level
kapp (Ph–Br) = 0.48 M⁻¹s⁻¹
>6-fold faster vs aryl chloride
Comparator: aryl chloride essentially unreactive under same conditions
Supports evaluation of milder coupling conditions and lower catalyst loadings
Model compound kinetics; confirm under specific phosphine/solvent system
Cross-coupling Oxidative addition Kinetics Palladium catalysis

Thermal Stability & Handling: Bromo vs. Iodo

5‑Iodo‑2,4‑dimethylaniline is prone to photolytic and thermal deiodination, complicating long‑term storage and reaction reproducibility. In contrast, 5‑bromo‑2,4‑dimethylaniline is a crystalline solid with a melting point of 96–100 °C , can be stored at ambient temperature, and shows no decomposition when shielded from light for > 12 months [1]. This superior stability reduces the need for cold‑chain logistics and re‑purification before use.

Thermal Stability
Data to verify
mp 96–100 °C; ambient storage, protect from light
Iodo analog: mp ~85–88 °C; requires refrigeration and strict light exclusion
Higher melting point (+10–15 °C) and less stringent storage
May reduce logistics complexity and re-purification needs before use
Vendor-reported data; long-term stability should be confirmed per lot
Thermal stability Storage Process chemistry

Commercial Purity and Scalability

Multiple independent suppliers specify a minimum purity of 97–98 % by GC for 5‑bromo‑2,4‑dimethylaniline, with production scales up to kilograms [1]. Lot‑specific certificates of analysis (CoA) that include HPLC, NMR, and water content are routinely provided, reducing quality‑control burden for the end user. In contrast, the 5‑chloro analog is often listed at 95 % minimum purity and is less frequently offered in bulk quantities .

Commercial Purity
Data to verify
≥97% (GC), supply up to kg scale; routine CoA with HPLC, NMR, water content
Chloro analog: ≥95%, bulk availability limited, fewer analytical data provided
2–3 percentage-point higher guaranteed purity; broader bulk supply chain
Higher baseline purity can reduce side reactions and in-house purification burden
Verify batch-specific CoA for halogenated impurities
Quality control Purity Scale‑up Procurement

Regioselective Bromination Process

A patent process (US 6,114,584) describes the selective bromination of substituted anilines using 1.0–1.1 equivalents of bromine in aqueous suspension without added acid, achieving high para‑selectivity and avoiding the polybromination that plagues classical methods [1]. This method is directly applicable to 2,4‑dimethylaniline to yield 5‑bromo‑2,4‑dimethylaniline with minimal dibromo impurity. In head‑to‑head comparisons, classical bromination in acetic acid or chloroform (as used for the 2‑bromo‑4,6‑dimethylaniline isomer) leads to complex mixtures requiring chromatography [2].

Regioselective Bromination
Head-to-head
Single regioisomer via aqueous Br₂, no chromatography; direct filtration isolation
Ortho-bromination with NBS leads to 2-bromo-4,6-dimethylaniline isomer mixture; requires column chromatography or sublimation
Single isomer vs mixture; filtration vs chromatography
Scalable, chromatography-free route supports procurement and scale-up planning
Patent process; assess reproducibility at target scale
Synthesis Regioselectivity Process patent

5-Bromo-2,4-dimethylaniline: Validated Applications


Suzuki–Miyaura Couplings: Fast Oxidative Addition

Because the oxidative addition of aryl bromides to Pd(0) is kinetically favored over chlorides by > 6‑fold, 5‑bromo‑2,4‑dimethylaniline is the preferred electrophilic partner when coupling with challenging, electron‑rich boronic acids or when low catalyst loadings (≤ 0.5 mol %) are mandated [1]. Its use minimizes the formation of homocoupling by‑products commonly observed when forcing aryl chlorides to react under harsh conditions.

Buchwald–Hartwig Amination to Piperazines and Ethylenediamines

The primary amine of 5‑bromo‑2,4‑dimethylaniline can be selectively elaborated into secondary or tertiary amines without interference from the bromine substituent, enabling the construction of N,N′‑diarylpiperazine and ethylenediamine scaffolds that are prevalent in CNS‑active pharmaceutical candidates [2]. The bromine atom is subsequently exploited in a late‑stage diversification step, offering a modular approach to library synthesis.

High-Purity Building Block for Fragment-Based Drug Discovery

With commercially guaranteed purity ≥ 97 % and batch‑specific CoA, 5‑bromo‑2,4‑dimethylaniline meets the stringent quality requirements of fragment‑based screening and hit‑to‑lead optimization . Its solid, crystalline nature facilitates accurate weighing in sub‑milligram quantities, a practical advantage over liquid or low‑melting alternatives.

Agrochemical Intermediate for Herbicides & Fungicides

The brominated aniline motif appears in several agrochemical patent families as a key intermediate for herbicides and fungicides [3]. The robust, chromatography‑free synthesis described in US 6,114,584 supports the cost‑effective production of this intermediate at multi‑kilogram scale, a prerequisite for field‑trial material supply.

Application
Selection Property
Validation Focus
Suzuki–Miyaura coupling
Oxidative addition kinetics
Catalyst loading and temperature optimization
Buchwald–Hartwig amination
Orthogonal functionalization
Selective N-arylation without Br displacement
Fragment-based screening
Crystalline purity
Batch-to-batch purity and weighing accuracy
Agrochemical intermediate production
Scalable regiospecific synthesis
Process impurity profile and scale-up cost

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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